3-(N-Cbz-methylaminomethyl)azetidine

Overview

Description

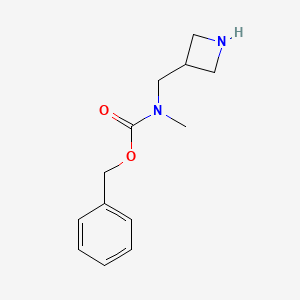

3-(N-Cbz-methylaminomethyl)azetidine, also known as benzyl (azetidin-3-ylmethyl) (methyl)carbamate, is a chemical compound with the molecular formula C13H18N2O2 . It contains a total of 36 bonds, including 18 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 secondary amine (aliphatic), and 1 Azetidine .

Molecular Structure Analysis

The molecular structure of 3-(N-Cbz-methylaminomethyl)azetidine includes 1 four-membered ring (azetidine), 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 secondary amine (aliphatic) . The molecule contains a total of 36 bonds, including 18 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, and 6 aromatic bonds .Physical And Chemical Properties Analysis

3-(N-Cbz-methylaminomethyl)azetidine has a molecular weight of 234.29 . More detailed physical and chemical properties are not available in the retrieved information.Scientific Research Applications

Synthesis and Reactivity Enhancements

3-(N-Cbz-methylaminomethyl)azetidine has been highlighted in the synthesis of 3,3-Diarylazetidines through a calcium(II)-catalyzed Friedel-Crafts reaction of azetidinols, demonstrating unexpected reactivity enhancement due to the N-Cbz group. This process not only yields azetidines in high yield but also opens up possibilities for further derivatization into drug-like compounds (Denis et al., 2018).

Catalytic Intramolecular Amination

The compound plays a role in the efficient synthesis of azetidine, pyrrolidine, and indoline compounds via palladium-catalyzed intramolecular amination of C-H bonds. This method is significant for its low catalyst loading and the use of inexpensive reagents, underlining the compound's utility in creating functional groups within organic synthesis (He et al., 2012).

Epigenetic Studies

In epigenetic research, derivatives of azetidine, including those related to 3-(N-Cbz-methylaminomethyl)azetidine, have been used to investigate the mechanisms of DNA methylation and demethylation, crucial for understanding gene expression and silencing in diseases like cancer (Yang et al., 2012).

Antidepressant and Nootropic Agents

Research has also explored the synthesis of Schiff’s bases and 2-azetidinones from azetidine derivatives, demonstrating potential antidepressant and nootropic activities. This indicates the compound's relevance in developing central nervous system (CNS) active agents for therapeutic use (Thomas et al., 2016).

Drug Design and Delivery

3-(N-Cbz-methylaminomethyl)azetidine contributes to the field of drug design and delivery by serving as a building block in the synthesis of prodrug derivatives aimed at enhancing drug properties such as bioavailability, distribution, and action mechanism. This is particularly relevant in the context of antiviral and anticancer therapies (Parang et al., 2000).

properties

IUPAC Name |

benzyl N-(azetidin-3-ylmethyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-15(9-12-7-14-8-12)13(16)17-10-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQQERWCCAQHSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CNC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol](/img/structure/B1529807.png)

![Tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1529811.png)

![6-Bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1529814.png)